molecular formula C6H11NO4 B8368478 3-Hydroxy-3-methylglutaric acid monoamide

3-Hydroxy-3-methylglutaric acid monoamide

Cat. No. B8368478
M. Wt: 161.16 g/mol
InChI Key: JHURZAQMKNAWPQ-UHFFFAOYSA-N
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Patent
US04208204

Procedure details

A mixture of 20 g. (0.16 moles) of 3-hydroxy-methylglutaronitrile, 200 ml of water, 32 ml (0.33 moles) of 30% hydrogen peroxide and 70 ml of 12 N hydrochloric acid is stirred at 25° C. for approximately 3 hours and then heated at reflux for 30 minutes. Thereafter the mixture is cooled, diluted to 1 liter with water and the pH adjusted to 7 with 14 N ammonium hydroxide. The mixture is passed through a 250 ml column of Dowex 2 resin in the formate form and the column is then washed with 1 liter of water. Thereafter the product is eluted with 1 liter of 0.1 N formic acid and the eluate evaporated to dryness under vacuum to afford 3-hydroxy-3-methylglutaric acid monoamide.
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH:2]([CH2:7]C#N)[CH:3]([CH3:6])[C:4]#N.OO.Cl.[OH-:13].[NH4+:14].[CH:15]([O-:17])=[O:16].[OH2:18]>>[OH:13][C:3]([CH3:6])([CH2:4][C:15]([OH:17])=[O:16])[CH2:2][C:7]([NH2:14])=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
0.16 mol
Type
reactant
Smiles
OC(C(C#N)C)CC#N
Name
Quantity
32 mL
Type
reactant
Smiles
OO
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 20 g
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter the mixture is cooled
WASH
Type
WASH
Details
the column is then washed with 1 liter of water
WASH
Type
WASH
Details
Thereafter the product is eluted with 1 liter of 0.1 N formic acid
CUSTOM
Type
CUSTOM
Details
the eluate evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)N)(CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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